2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-
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Overview
Description
2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]- is an organic compound with a complex structure It is a derivative of heptanone, characterized by the presence of a dioxolane ring and additional methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]- can be achieved through several methods. One common approach involves the reaction of 2-heptanone with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and increase the yield. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-heptanone: A related compound with similar structural features but lacking the dioxolane ring.
6-Methyl-5-hepten-2-one: Another similar compound with a double bond in the heptane chain.
Uniqueness
2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]- is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
55023-55-7 |
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Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]heptan-2-one |
InChI |
InChI=1S/C14H26O3/c1-11(2)13(6-5-12(3)15)7-8-14(4)16-9-10-17-14/h11,13H,5-10H2,1-4H3 |
InChI Key |
QWUVTRHATLZTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)C)CCC1(OCCO1)C |
Origin of Product |
United States |
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